1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Overview
Description
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H20N4O2S and its molecular weight is 272.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors in Drug Metabolism Studies
Research involving chemical inhibitors, such as those affecting cytochrome P450 enzymes, is crucial in understanding drug metabolism and potential drug-drug interactions. Compounds like 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine could theoretically serve as selective inhibitors, aiding in deciphering the involvement of specific CYP isoforms in drug metabolism processes (Khojasteh et al., 2011).
Heterocyclic Chemistry in Drug Discovery
Heterocyclic compounds, such as pyrazoles and piperidines, are pivotal in the synthesis of heterocyclic drugs. They have been identified as key scaffolds in the development of various therapeutic agents, highlighting the potential for compounds with structures similar to this compound in drug discovery and development (Gomaa & Ali, 2020).
Synthesis of N-heterocycles via Sulfinimines
The use of sulfinamides in the stereoselective synthesis of amines and their derivatives is another area of interest. Chiral sulfinamides, for instance, have been utilized to access structurally diverse N-heterocycles, which could suggest the utility of similar compounds in the synthesis of complex molecules (Philip et al., 2020).
Copper Catalyst Systems in C-N Bond Forming Reactions
Copper-mediated systems for C-N bond forming reactions are essential in organic synthesis, potentially involving compounds with functionalities similar to the queried chemical. Such studies lay the foundation for the development of novel synthetic methodologies, possibly encompassing a wide range of amines including piperidines and pyrazoles (Kantam et al., 2013).
Sulfonamide Inhibitors and Their Therapeutic Potential
Sulfonamide compounds, due to their significant antibacterial and therapeutic properties, have been extensively studied. This class of compounds, which includes structures like the queried chemical, shows potential in the treatment of bacterial infections and other conditions. The exploration of sulfonamide inhibitors could extend to examining their utility in diverse therapeutic areas, including their role as enzyme inhibitors or receptor modulators (Gulcin & Taslimi, 2018).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Pyrazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, the effects could potentially include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-3-14-8-11(9(2)13-14)18(16,17)15-6-4-10(12)5-7-15/h8,10H,3-7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPOPCCVCGERNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.